4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid
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Overview
Description
4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid is an organic compound with the molecular formula C17H14ClN3O4 It is characterized by its complex structure, which includes a diazenyl group, a benzoic acid moiety, and a 2-chloroanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid typically involves multiple steps. One common method includes the diazotization of 2-chloroaniline followed by coupling with a suitable benzoic acid derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine, altering the compound’s properties.
Substitution: The chloro group in the 2-chloroanilino moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the benzoic acid moiety may interact with enzymes or receptors. The exact pathways and targets depend on the specific application and the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]benzoic acid
- 4-((E)-{[{2-[(4-chloroanilino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid
Uniqueness
4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diazenyl linkage and 2-chloroanilino substituent differentiate it from other similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
50983-67-0 |
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Molecular Formula |
C17H14ClN3O4 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H14ClN3O4/c1-10(22)15(16(23)19-14-5-3-2-4-13(14)18)21-20-12-8-6-11(7-9-12)17(24)25/h2-9,15H,1H3,(H,19,23)(H,24,25) |
InChI Key |
GPDDUWGFUJKODC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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